molecular formula C17H15BrN2O4S2 B2588251 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 476275-19-1

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2588251
CAS No.: 476275-19-1
M. Wt: 455.34
InChI Key: AKKNRIVKEJSHED-UHFFFAOYSA-N
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Description

The compound N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide features a 3,4,5-trimethoxybenzamide core linked to a thiazole ring substituted at position 4 with a 5-bromothiophen-2-yl group. This structure combines electron-rich aromatic systems (trimethoxybenzamide and bromothiophene) with a heterocyclic thiazole scaffold, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S2/c1-22-11-6-9(7-12(23-2)15(11)24-3)16(21)20-17-19-10(8-25-17)13-4-5-14(18)26-13/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKNRIVKEJSHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The trimethoxybenzamide moiety is then introduced via an amide coupling reaction using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The presence of electron-withdrawing groups like bromine enhances its binding affinity to these targets. The compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The thiazole ring’s substituents significantly influence physicochemical properties and bioactivity. Below is a comparison with key analogs:

Table 1: Comparison of Thiazole-Substituted Analogs
Compound Name Substituent on Thiazole Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm) References
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (Target) 5-Bromothiophen-2-yl Not reported Not reported Not available in evidence
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Chlorophenyl Not reported Not reported Molecular formula: C₁₉H₁₇ClN₂O₄S
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4c) 4-Bromophenyl 216–218 69 7.58 (d, J = 8.6 Hz, arom.CH ), 120.86 (C4 bromophenyl, ¹³C-NMR)
(Z)-N-(3-(2-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4d) 3-Nitrophenyl 214–216 66 8.66 (s, arom.CH ), 7.70 (t, J = 8.0 Hz, arom.CH )

Key Observations :

  • Electron-Withdrawing Groups: Bromine (4c) and nitro (4d) substituents lower melting points compared to non-halogenated analogs, likely due to reduced crystallinity .
  • Spectral Shifts : Aromatic protons in bromophenyl (4c) and nitrophenyl (4d) derivatives show distinct downfield shifts in ¹H-NMR, reflecting electron-withdrawing effects .

Variations in the Benzamide Core

The 3,4,5-trimethoxybenzamide moiety is conserved in most analogs, but substituents on the enamine or hydrazine linkers modify solubility and bioactivity.

Table 2: Core Modifications in Analogs
Compound Name Core Modification Biological Activity (Reported) References
N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide Hydrazine linker with dimethylamino group Cytotoxicity (MTT assay), β-tubulin inhibition
N-(4-(Diethylamino)-1-methylbutyl)-3,4,5-trimethoxybenzamide Alkylamino side chain Not reported
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide Cyano substituent Not reported; potential kinase inhibition inferred from similar structures

Key Observations :

  • Hydrazine Linkers : Derivatives with hydrazine linkers (e.g., Schiff bases) exhibit cytotoxicity in MTT assays, likely due to tubulin binding .
  • Polar Substituents: Cyanophenyl analogs (e.g., CID 3117185) may enhance solubility and target selectivity compared to non-polar variants .

Key Observations :

  • Hydrazide Intermediates : Hydrazide-based syntheses (e.g., ) generally yield higher-purity products compared to direct acyl chloride condensations .
  • Reaction Efficiency : Shorter reflux times (1 h) for furan-containing analogs (4a) suggest faster cyclization kinetics .

Biological Activity

Overview

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that combines a bromothiophene moiety with a thiazole ring and a trimethoxybenzamide structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The compound's structural features may confer distinct pharmacological properties, making it a target for research in cancer therapy and other therapeutic areas.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Bromothiophene Intermediate : Bromination of thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : Reaction of the bromothiophene intermediate with thioamide and a base.
  • Coupling with Trimethoxybenzamide : The final step involves coupling the thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been evaluated for their antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2313.01Induces G2/M phase arrest
HCT-1165.20Inhibits tubulin polymerization
HT-299.13Disrupts microtubule dynamics
HeLa11.09Induces apoptosis via mitochondrial pathways

These findings suggest that the compound may inhibit tubulin polymerization similarly to known agents like colchicine and may lead to cell cycle arrest in cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity linked to tumor growth.
  • Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics leading to cell cycle arrest.

Case Studies

Recent studies have explored the biological activity of derivatives related to this compound:

  • Study on Benzofuran Derivatives : A series of benzofuran-based derivatives were synthesized and evaluated for antiproliferative activity against four cancer cell lines. One derivative showed significant selectivity towards tumor cells over normal cells (IC50 > 30 μM) .
  • Thiazole Derivatives : Research has shown that thiazole-containing compounds exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular functions .

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